1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxyethanone
Description
This compound is a triazolopyrimidine derivative featuring a benzyl-substituted triazole fused to a pyrimidine ring, coupled with a piperazine moiety linked to a phenoxyethanone group. Its structure is optimized for interactions with biological targets, particularly enzymes or receptors where the triazolopyrimidine core acts as a pharmacophore. The benzyl group at position 3 enhances lipophilicity, while the phenoxyethanone substituent on the piperazine may influence solubility and binding specificity .
Properties
IUPAC Name |
1-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2-phenoxyethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O2/c31-20(16-32-19-9-5-2-6-10-19)28-11-13-29(14-12-28)22-21-23(25-17-24-22)30(27-26-21)15-18-7-3-1-4-8-18/h1-10,17H,11-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZRBPLNIGEOSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)C(=O)COC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in various types of cancer. By inhibiting CDK2, the compound can halt the proliferation of cancer cells.
Mode of Action
The compound interacts with CDK2, inhibiting its activity and thus disrupting the cell cycle. This results in the cessation of cell division and the potential induction of apoptosis, leading to a decrease in the growth and spread of cancer cells.
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2. This disruption leads to a halt in the G1/S transition of the cell cycle, preventing DNA replication and cell division. The downstream effects include the potential induction of apoptosis and a decrease in tumor growth.
Biological Activity
The compound 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxyethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological significance.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 366.43 g/mol. The structure includes a triazolopyrimidine moiety linked to a piperazine ring and a phenoxyethanone component, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H22N6O2 |
| Molecular Weight | 366.43 g/mol |
| CAS Number | Not available |
| Chemical Structure | Chemical Structure |
Anticancer Properties
Recent studies have indicated that compounds containing triazolo[4,5-d]pyrimidine structures exhibit significant anticancer activities. For instance, similar derivatives have shown potent inhibitory effects on various cancer cell lines:
- MCF-7 Cell Line : IC50 values reported around 8.47 µM after 72 hours of treatment.
- HeLa Cell Line : IC50 values approximately 9.22 µM after similar exposure.
These findings suggest that the incorporation of the triazolo[4,5-d]pyrimidine scaffold in the compound may enhance its anticancer efficacy.
The proposed mechanism involves the inhibition of specific signaling pathways associated with cancer cell proliferation. These pathways often include those regulated by protein kinases and other enzymes crucial for cell cycle progression and survival.
Case Studies
- In Vitro Studies : A study conducted on the compound's effects on MCF-7 and HeLa cells demonstrated a dose-dependent reduction in cell viability over time. The results indicated that higher concentrations led to more substantial growth inhibition.
- Structure-Activity Relationship (SAR) : The SAR analysis revealed that modifications to the piperazine and phenoxy groups could significantly impact biological activity, suggesting avenues for further optimization in drug design.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural and synthetic differences between the target compound and its analogs:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
